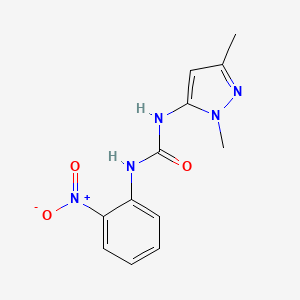

N-(1,3-dimethyl-1H-pyrazol-5-yl)-N'-(2-nitrophenyl)urea

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1,3-dimethyl-1H-pyrazol-5-yl)-N'-(2-nitrophenyl)urea, also known as DMPU, is a widely used reagent in organic synthesis. It is a highly versatile and effective solvent that has been used in a variety of reactions, including nucleophilic substitutions, deprotonations, and metalation reactions.

Aplicaciones Científicas De Investigación

Dermatological Applications

N-(1,3-dimethyl-1H-pyrazol-5-yl)-N'-(2-nitrophenyl)urea is part of the broader urea compound family, which has been clinically used for dermatological diseases for over a century. As a potent emollient and keratolytic agent, urea is an effective monotherapy for conditions associated with dry and scaly skin. The compound's dermatological applications span treatments for ichthyosis, xerosis, atopic dermatitis/eczema, contact dermatitis, radiation-induced dermatitis, psoriasis/seborrheic dermatitis, onychomycosis, tinea pedis, keratosis, pruritus, and dystrophic nails. It's also used with other medications as a penetration enhancing agent. Mild irritation is the most common adverse event, making urea a safe and tolerable topical drug without systemic toxicity (Pan et al., 2013).

Anticancer Activities

The compound's potential in anticancer activities is highlighted through its relationship with African medicinal spices and vegetables. These natural resources exhibit cytotoxic effects against malignant diseases, where urea derivatives could play a role in enhancing the efficacy of these treatments. The cytotoxic extracts include Aframomum arundinaceum, Xylopia aethiopica, and Zingiber officinale, among others. The mode of action often includes induction of apoptosis and disruption of mitochondrial membrane potential (Kuete, Karaosmanoğlu, & Sivas, 2017).

Environmental and Agricultural Studies

In environmental and agricultural contexts, nitrogen-based compounds, including urea derivatives, are significant. For instance, the nitrogen excreted through the urine and dung of cattle, a category that urea falls under, is an important source of nitrous oxide and ammonia emissions. Studies in this domain offer insights into nitrogen intake and its partitioning, providing data crucial for estimating greenhouse gas emissions from pasture-based livestock (Beltran et al., 2021).

Pharmacological and Toxicological Studies

Urea's role extends to pharmacological and toxicological studies. Its organic compound has been reported to be effective against many pathological conditions, although it also presents toxic effects. These dual roles make urea and its derivatives a subject of interest in understanding its therapeutic effects and cautioning its use, especially in individuals with symptoms of chronic kidney disease (Adeyomoye, Akintayo, Omotuyi, & Adewumi, 2022).

Propiedades

IUPAC Name |

1-(2,5-dimethylpyrazol-3-yl)-3-(2-nitrophenyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N5O3/c1-8-7-11(16(2)15-8)14-12(18)13-9-5-3-4-6-10(9)17(19)20/h3-7H,1-2H3,(H2,13,14,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPGYAYPGDXPUTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)NC(=O)NC2=CC=CC=C2[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401321994 |

Source

|

| Record name | 1-(2,5-dimethylpyrazol-3-yl)-3-(2-nitrophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401321994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

39.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49666521 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

956193-94-5 |

Source

|

| Record name | 1-(2,5-dimethylpyrazol-3-yl)-3-(2-nitrophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401321994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-chlorophenyl)methyl]-3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}propanamide](/img/structure/B2465387.png)

![(2Z)-2-[(3-chloro-2-methylphenyl)imino]-N-(2-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2465388.png)

![6-[(3-Fluorophenyl)methyl]-3-(3-methylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2465389.png)

![2-(4-(isopropylthio)phenyl)-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide](/img/structure/B2465395.png)

![N-[2-(1H-indol-3-yl)ethyl]-4-[(5Z)-5-(4-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B2465397.png)

![N-[(3-Cyano-4-methylphenyl)methyl]prop-2-enamide](/img/structure/B2465400.png)

![3-chloro-N-(5,6-dihydrobenzo[h]quinazolin-2-yl)benzenecarboxamide](/img/structure/B2465407.png)